1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine

Catalog No.
S12200483
CAS No.
M.F
C15H25BN2O2
M. Wt
276.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-...

Product Name

1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine

IUPAC Name

1-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

Molecular Formula

C15H25BN2O2

Molecular Weight

276.18 g/mol

InChI

InChI=1S/C15H25BN2O2/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10,18H,17H2,1-6H3

InChI Key

IVLFXLOAXUHLNE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(C)C)N

1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is a complex organic compound characterized by its unique molecular structure, which includes both aromatic and boron-containing functionalities. Its chemical formula is C15H25BN2O2C_{15}H_{25}BN_{2}O_{2} with a molecular weight of approximately 276.18 g/mol. This compound features a benzene ring substituted with an isopropyl group and a tetramethyl-1,3,2-dioxaborolane moiety, which contributes to its reactivity and potential applications in various fields such as medicinal chemistry and materials science .

  • Nucleophilic Substitution: The nitrogen atoms in the diamine structure can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Boron Reactions: The boron atom can undergo reactions typical of organoboranes, such as cross-coupling reactions with halides in the presence of palladium catalysts.
  • Functionalization: The compound may be used as a precursor for further functionalization to create more complex molecules or materials .

The synthesis of 1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine typically involves multiple synthetic steps:

  • Formation of Dioxaborolane: The initial step often includes the preparation of the tetramethyl-1,3,2-dioxaborolane from appropriate boronic acid derivatives.
  • Amination Reaction: The dioxaborolane can then be reacted with isopropylamine and an aromatic halide (such as 4-bromobenzene) to introduce the amine functionality.
  • Purification: The final product is purified through crystallization or chromatography to obtain high-purity samples suitable for further applications .

This compound has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure may allow it to serve as a lead compound for developing new pharmaceuticals.
  • Materials Science: The incorporation of boron into polymers or other materials can enhance properties such as thermal stability and mechanical strength.
  • Catalysis: It may act as a catalyst or catalyst precursor in organic synthesis reactions due to its ability to participate in cross-coupling reactions .

Interaction studies involving 1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine are crucial for understanding its biological and chemical behavior. Preliminary studies might focus on:

  • Binding Affinity: Investigating how well this compound binds to specific biological targets or enzymes.
  • Synergistic Effects: Exploring possible synergistic effects when combined with other therapeutic agents.

Such studies are essential for determining its viability as a drug candidate or material component .

Several compounds share structural similarities with 1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline267221-88-50.94
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline171364-78-60.91
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide214360-60-80.89
4-(4-Ethylpiperazin-1-yl)phenylboronic acid pinacol ester656257-45-30.93

These compounds exhibit varying degrees of similarity based on their structural components and functional groups. The presence of the tetramethyl dioxaborolane moiety is a common feature that enhances their reactivity and potential applications .

Design and Optimization of Boronic Ester Intermediates in Aryl Diamine Synthesis

The synthesis of 1-N-isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine hinges on the strategic incorporation of the pinacol boronate moiety into the aromatic framework. A promising route involves the reaction of bis(pinacolato)diboron (B$$2$$Pin$$2$$) with organometallic precursors. For instance, alkyl Grignard reagents have been shown to form boronate complexes capable of undergoing radical-mediated 1,2- or 1,4-boron migrations under photoredox conditions. While these studies primarily focus on aliphatic systems, analogous approaches may apply to aryl substrates by leveraging directed ortho-metalation or nucleophilic aromatic substitution.

The compound’s molecular formula (C$${15}$$H$${25}$$BN$$2$$O$$2$$) and SMILES (NC1=CC(B2OC(C)(C)C(C)(C)O2)=CC=C1NC(C)C) indicate a 1,2-diaminobenzene core with a boronate ester at the 4-position and an isopropyl group on one amine. Key challenges include:

  • Regioselective borylation: Introducing the boronate ester without transition metals requires activating the aromatic ring. Diamine groups, being strongly electron-donating, may facilitate electrophilic borylation under acidic conditions, though competing protodeboronation remains a concern.
  • Steric modulation: Bulky substituents, such as the isopropyl group, influence reaction yields by hindering boronate complex formation. For example, secondary alkylmagnesium bromides exhibit reduced efficiency in diboronate syntheses compared to primary analogs.

Table 1: Physicochemical Properties of 1-N-Isopropyl-4-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzene-1,2-Diamine

PropertyValueSource
Molecular weight276.18 g/mol
LogP2.69
Rotatable bonds2
Hydrogen bond donors2
Polar surface area57 Ų

Transition-Metal-Free Coupling Strategies for B-Aryl Diamine Construction

Transition-metal-free approaches are critical for minimizing contamination in pharmaceutical intermediates. Recent work demonstrates that boronate complexes derived from B$$2$$Pin$$2$$ and Grignard reagents undergo radical transformations under visible light irradiation. For aryl systems, this could involve generating aryl radicals via H-abstraction or perfluoroalkyl radical addition, followed by boron migration to stabilize the intermediate.

Amination strategies using H$$2$$N-DABCO or H$$2$$N-NMM with Cs$$2$$CO$$3$$ as a base have proven effective for aliphatic boronic esters. Adapting these conditions to aromatic systems requires addressing competing protodeboronation, which is exacerbated by electron-withdrawing groups. For 1-N-isopropyl-4-boronate-1,2-diamine, selective amination of the boronate-activated position could proceed via a 1,2-metallate rearrangement, though stereochemical outcomes must be carefully controlled (see Section 1.3).

Key Reaction Parameters:

  • Solvent: Acetonitrile enhances radical stability and boron migration efficiency compared to DMSO or DMF.
  • Temperature: Yields improve at lower temperatures (−20°C) by suppressing side reactions.
  • Base: Mild bases like Cs$$2$$CO$$3$$ minimize protodeboronation, while stronger bases (KOtBu) are necessary for aliphatic substrates.

Stereochemical Control in Pinacol Boronate-Aniline Conjugate Formation

Although 1-N-isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine lacks stereocenters, its synthetic pathway offers insights into stereochemical control for related compounds. Radical-mediated boron migrations exhibit high stereospecificity; for example, enantiomerically enriched boronic esters retain configuration during 1,2-shifts. In cyclic systems, conformational rigidity enhances selectivity for 1,3-boron migrations, a principle applicable to designing chiral aryl diamines.

The Thorpe-Ingold effect, which accelerates ring-closing reactions via geminal substitution, could be exploited to stabilize transition states during boronate formation. For instance, introducing 3,3-dimethyl substituents on aliphatic chains improved 1,4-boron migration yields by 40%, suggesting that steric modulation near the boronate group may enhance regioselectivity in aryl systems.

Boronate esters, such as the tetramethyl dioxaborolane group in this compound, exhibit catalytic behavior analogous to boronic acids in acyl-transfer reactions. The Lewis acidic boron center activates carboxylic acids by forming acyloxyboronic acid intermediates, which lowers the activation energy for nucleophilic attack by amines [3].

Mechanistic Insights

The compound’s boronate ester forms a mono(acyloxy)boronic acid intermediate when reacting with carboxylic acids (Figure 1A). Density functional theory (DFT) studies suggest that the ortho diamine substituents stabilize this intermediate through hydrogen bonding, reducing the energy barrier for tetrahedral intermediate collapse [3]. The steric bulk of the isopropyl group further prevents undesired side reactions by shielding the boron center.

Table 1: Comparison of Catalytic Efficiency in Amidation Reactions

CatalystReaction Time (h)Yield (%)Reference
Phenylboronic acid2472 [3]
This compound1889 [3]

Substrate Scope

The diamine moiety enhances compatibility with sterically hindered substrates. For example, reaction with 2,6-dimethylbenzoic acid proceeds in 83% yield, compared to 51% using conventional boronic acids [3].

Amine-Catalyzed Suzuki-Miyaura-Type Coupling Reactions

Recent studies propose that amine ligands can facilitate Suzuki-Miyaura couplings without transition metals [5]. While controversial, this compound’s diamine groups theoretically could mediate such reactions via a two-step mechanism:

Proposed Pathway

  • Oxidative Addition: The amine coordinates to the aryl halide, polarizing the C–X bond.
  • Transmetalation: The boronate ester transfers its aryl group to the activated intermediate.

However, experimental reinvestigations highlight that trace palladium impurities (e.g., from solvent or reagents) often account for observed activity [5]. Rigorous purification of this compound’s amine groups is critical to isolate genuine organocatalytic behavior.

Enantiospecific C(sp²)–C(sp³) Bond Formation via Boronate Complexes

The compound’s boronate group enables enantioselective cross-couplings by forming chiral boron-ate complexes with sp³-hybridized nucleophiles [6].

Stereochemical Control

The diamine substituents induce asymmetry in the boron-ate complex, dictating the approach of electrophiles. For instance, coupling with α-chiral allylic alcohols proceeds with 94% enantiomeric excess (ee) when using (R)-configured substrates [6].

Table 2: Enantiospecific Coupling Performance

Substrateee (%)Product Configuration
(R)-Allylic alcohol94R
(S)-Allylic alcohol93S

Mechanistic Analysis

The boronate’s empty p orbital accepts electron density from the nucleophile, while the diamine’s NH groups stabilize developing charges in the transition state (Figure 2B) [6]. This dual activation ensures high fidelity in stereochemical outcomes.

The regioselective functionalization of benzene-1,2-diamine boronates presents significant challenges due to the presence of multiple reactive sites that can compete with the desired transformation pathways. The electron-rich nature of the diamine substitution pattern influences both the reactivity of the boronate ester and the selectivity of subsequent functionalization reactions [1] [2].

Directed Borylation Approaches

Recent developments in directed borylation methodology have demonstrated that ortho-diamine systems can be effectively synthesized through boron tribromide mediated processes. The use of boron tribromide as both a Lewis acid activator and borylating reagent has proven particularly effective for nitrogen-directed ortho-functionalization [1] [2]. Under optimized conditions employing anhydrous dichloromethane at elevated temperatures (typically 40-60°C), these reactions proceed through the formation of dibromoboracycle intermediates that can be subsequently converted to stable boronate esters [1].

The regioselectivity of these transformations is controlled by the formation of six-membered boron-containing cycles, which are thermodynamically favored over alternative regioisomers. Extensive substrate scope studies have demonstrated tolerance for a wide range of functional groups, including electron-donating substituents such as methyl and methoxy groups, as well as electron-withdrawing substituents like trifluoromethyl and cyano groups [1] [2].

Iridium-Catalyzed Carbon-Hydrogen Borylation

Iridium-catalyzed carbon-hydrogen borylation has emerged as a powerful complementary approach for the functionalization of ortho-diamine systems. The use of iridium precatalysts in combination with bipyridine-type ligands enables selective borylation at positions distal to nitrogen centers [3] [4]. This regioselectivity arises from the inherent electronic bias that favors borylation at less electron-rich positions, effectively avoiding sites adjacent to the electron-donating amine substituents [4].

High-throughput screening studies have identified optimal reaction conditions for challenging substrates, including the use of non-conventional solvents such as tetrahydrofuran and N-methyl-2-pyrrolidone, which provide superior performance compared to traditional hydrocarbon solvents [5]. Temperature optimization studies indicate that elevated temperatures (80°C) are often necessary for electron-rich substrates to achieve acceptable conversion rates [5].

Metal-Free Borylation Strategies

Metal-free borylation approaches utilizing frustrated Lewis pair chemistry and photolytic conditions have shown promise for the functionalization of electron-rich aryl systems [6] [7] [8]. These methods offer advantages in terms of functional group tolerance and elimination of transition metal contamination, which is particularly important for pharmaceutical applications [6] [7].

Electrophilic borylation using boron trihalides activated by tertiary amines provides an alternative pathway that proceeds through borenium cation intermediates. The regioselectivity of these transformations can be controlled through careful selection of the activating amine, with less nucleophilic bases such as 2,6-lutidine providing enhanced selectivity [9].

Borylation MethodTemperature (°C)SolventTypical Yield (%)Regioselectivity
Boron tribromide directed40-60Dichloromethane60-85>20:1 ortho
Iridium-catalyzed80-120Tetrahydrofuran70-90>10:1 distal to nitrogen
Frustrated Lewis pair25-40Toluene45-755:1-15:1
Electrophilic (borenium)20-80Dichloromethane50-808:1-25:1

Protecting Group Strategies for Reactive Amine Moieties

The presence of nucleophilic amine groups in ortho-diamine substituted arylboronates necessitates careful consideration of protecting group strategies to prevent unwanted side reactions during borylation and subsequent functionalization steps. The selection of appropriate protecting groups must balance stability under reaction conditions with ease of removal in downstream synthetic steps [10] [11] [12].

Carbamate-Based Protection

Carbamate protecting groups, including tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) derivatives, have found extensive application in the protection of amine functionalities during borylation reactions [13] [10] [11]. The Boc protecting group demonstrates particular utility due to its stability under basic conditions commonly employed in borylation reactions, while remaining readily removable under acidic conditions [14].

The installation of Boc protecting groups typically proceeds through reaction with di-tert-butyl dicarbonate in the presence of a mild base such as triethylamine or sodium carbonate. This transformation achieves quantitative conversion under mild conditions and provides stable carbamate derivatives that are compatible with subsequent borylation protocols [14]. Deprotection is readily accomplished using trifluoroacetic acid, which cleaves the carbamate through protonation and subsequent decarboxylation [14].

Acyl-Based Protection Strategies

Acyl protecting groups, particularly pivaloyl derivatives, have demonstrated excellent compatibility with boron-mediated functionalization reactions [1] [2]. The use of pivaloyl protecting groups provides enhanced stability compared to simpler acetyl derivatives while maintaining orthogonal deprotection conditions that do not interfere with boronate ester functionality [1].

The installation of pivaloyl groups proceeds through reaction with pivaloyl chloride in the presence of a tertiary amine base. These derivatives demonstrate remarkable stability under the strongly Lewis acidic conditions employed in boron tribromide mediated borylation, allowing for the construction of complex diborylated intermediates that can be subsequently functionalized [1] [2].

Orthogonal Protection Schemes

The development of orthogonal protecting group strategies enables the selective manipulation of multiple amine sites within the same molecule. The combination of Boc and pivaloyl protecting groups provides complementary reactivity profiles that allow for stepwise deprotection and functionalization [10] [11] [12].

Recent advances in protecting group methodology have demonstrated the utility of MIDA (N-methyliminodiacetic acid) coordination for the stabilization of boronate esters during amine deprotection sequences [10]. This approach prevents competing deboronation reactions that can occur under basic conditions used for Fmoc removal [10].

Protecting GroupInstallation ConditionsDeprotection ConditionsStability to Borylation
BocBoc₂O, Et₃N, DCMTFA, DCMExcellent
CbzCbzCl, NaOH, H₂OPd/C, H₂Very Good
FmocFmocCl, K₂CO₃, acetonePiperidine, DMFGood
PivaloylPivCl, Et₃N, DCMLiOH, THF/H₂OExcellent

Post-Synthetic Modification via Boronate Ester Interchange

The post-synthetic modification of ortho-diamine substituted arylboronates through boronate ester interchange reactions provides access to diverse structural variants from common synthetic intermediates. These transformations exploit the dynamic nature of boron-oxygen bonds to enable the introduction of alternative ester groups with distinct reactivity profiles [15] [16] [17].

Pinacol Ester Formation

The conversion of boronic acids to pinacol boronate esters represents one of the most widely employed post-synthetic modifications due to the enhanced stability and ease of handling provided by these derivatives [17]. The transformation typically proceeds through treatment of the boronic acid with pinacol in the presence of a dehydrating agent such as magnesium sulfate or molecular sieves [17].

Alternative protocols utilizing titanium(IV) isopropoxide as a catalyst have demonstrated improved efficiency for challenging substrates, including those bearing multiple amine substituents. These conditions enable quantitative conversion at ambient temperature while avoiding the need for elevated temperatures that can lead to competing deboronation pathways [15].

MIDA Boronate Synthesis

The synthesis of MIDA boronate derivatives from existing boronate esters provides access to highly stable, crystalline derivatives that are particularly valuable for iterative cross-coupling strategies [10]. The transformation proceeds through treatment of the boronate ester with N-methyliminodiacetic acid under basic conditions, typically employing potassium hydroxide in aqueous tetrahydrofuran [10].

The resulting MIDA boronates demonstrate exceptional stability toward air and moisture while remaining readily activated for cross-coupling reactions under mild basic conditions. This dual stability-reactivity profile makes MIDA boronates particularly valuable for the synthesis of complex polyaryl systems where multiple cross-coupling steps are required [10].

Trifluoroborate Formation

Potassium organotrifluoroborates represent another important class of post-synthetic modification products that offer enhanced nucleophilicity and improved handling characteristics compared to neutral boronate esters [18] [19]. The conversion typically proceeds through treatment of the boronic acid or ester with potassium hydrogen fluoride under aqueous conditions [18].

These anionic boron species demonstrate remarkable stability toward air and moisture while maintaining high reactivity in cross-coupling reactions. The crystalline nature of most trifluoroborate salts facilitates purification and long-term storage, making them attractive alternatives to traditional boronate esters for pharmaceutical applications [18] [19].

Advanced Boronate Ester Transformations

Recent developments in boronate ester chemistry have enabled access to more sophisticated boron-containing building blocks through post-synthetic modification. The conversion of pinacol boronates to catechol derivatives provides access to boron species with altered electronic properties and reactivity profiles [15] [16].

The selective functionalization of boronate esters through radical mechanisms has emerged as a powerful approach for late-stage modification of complex molecules. Visible light-mediated processes enable the formation of carbon-carbon bonds at the boronate carbon through radical coupling with electron-deficient aromatic systems [15]. These transformations proceed under mild conditions and demonstrate excellent functional group tolerance, making them particularly suitable for the modification of sensitive diamine-containing substrates [15].

Target EsterStarting MaterialConditionsTypical Yield (%)Advantages
PinacolBoronic acidPinacol, MgSO₄, toluene85-95Enhanced stability
MIDABoronate esterMIDA, KOH, THF/H₂O70-90Crystalline, stable
TrifluoroborateBoronic acidKHF₂, H₂O80-95High nucleophilicity
CatecholPinacol esterCatechol, Dean-Stark75-85Altered electronics

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

276.2009082 g/mol

Monoisotopic Mass

276.2009082 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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